Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

Catalog No.
S6605700
CAS No.
179056-70-3
M.F
C18H19N3
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

CAS Number

179056-70-3

Product Name

Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine

IUPAC Name

N-[[4-(1-methylpyrazol-4-yl)phenyl]methyl]-1-phenylmethanamine

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H19N3/c1-21-14-18(13-20-21)17-9-7-16(8-10-17)12-19-11-15-5-3-2-4-6-15/h2-10,13-14,19H,11-12H2,1H3

InChI Key

MWGDTDDHTDUCER-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CNCC3=CC=CC=C3

Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is an organic compound featuring a unique structure that includes a benzyl group, a pyrazole moiety, and an amine linkage. The presence of the pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, contributes to its chemical reactivity and biological properties. This compound is of interest due to its potential applications in medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Research has indicated that Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine exhibits several promising biological activities. It has been studied for its potential antimicrobial and anticancer properties. The pyrazole ring is known for its ability to interact with various biological targets, which may lead to enzyme inhibition or receptor modulation. This compound's structural features may enhance its efficacy in biological systems .

The synthesis of Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine typically involves several key steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
  • Attachment of Benzyl Groups: Benzyl groups are introduced via nucleophilic substitution reactions.
  • Formation of the Amine Linkage: The final step involves reductive amination or other amine-forming reactions to create the amine linkage.

Industrial production may utilize continuous flow reactors and automated synthesis platforms to optimize yield and reduce costs.

Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine has several applications:

  • Medicinal Chemistry: It is explored for potential therapeutic effects, including anti-inflammatory and anticancer properties.
  • Material Science: The compound is used in developing new materials, such as polymers and catalysts, due to its unique structural characteristics.
  • Biological Research: Investigated for enzyme inhibition and receptor binding activities, making it a candidate for drug development .

Studies on Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine have focused on its interaction with specific molecular targets, such as enzymes and receptors. The mechanism of action typically involves binding to active sites on enzymes, inhibiting their activity, or modulating signaling pathways associated with receptors. These interactions are crucial for understanding the compound's biological effects and therapeutic potential .

Similar Compounds

  • Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine: Similar structure but differs in the positioning of the pyrazole group.
  • Benzyl-1H-pyrazole: Contains a benzyl group attached to the pyrazole ring but lacks the additional benzyl group and amine linkage.
  • 1-Phenyl-3-methyl-1H-pyrazole: Similar structure but does not include the benzyl amine linkage.

Uniqueness

Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine is unique due to its dual benzyl groups and amine linkage. These features confer specific chemical and biological properties that distinguish it from simpler pyrazole derivatives, potentially enhancing its effectiveness in therapeutic applications .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.157897619 g/mol

Monoisotopic Mass

277.157897619 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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